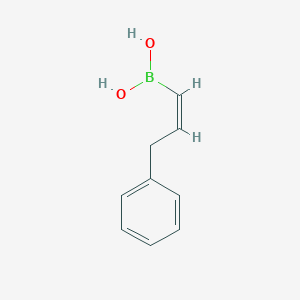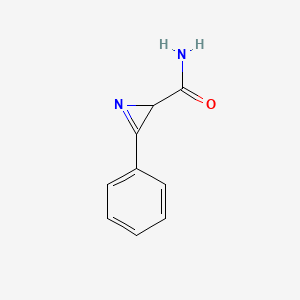
7-Hydroxy-3-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ヒドロキシ-3-メチルインドリン-2-オンは、多くの天然物や医薬品に見られる重要な複素環式化合物であるインドールの誘導体です。この化合物は、インドリン-2-オン骨格の7位にヒドロキシ基、3位にメチル基を含む独特の構造で知られています。これらの官能基の存在は、化合物が化学的および生物学的にユニークな特性を持つため、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件
7-ヒドロキシ-3-メチルインドリン-2-オンの合成は、いくつかの方法によって実現できます。一般的なアプローチの1つは、イサチン誘導体を出発物質として使用することです。 この反応は、通常、N-保護イサチン、アリン前駆体、および1,3-シクロジオンを金属フリー条件下で含む三成分カップリングを介して進行します 。この方法は、さまざまな3-ヒドロキシインドリン-2-オンを良好な収率で生成することが示されています。
別の方法には、分子状酸素と相間移動触媒を使用してオキシンドールの触媒的不斉ヒドロキシル化が含まれます 。このアプローチにより、目的の位置にヒドロキシ基を選択的に導入できます。
工業生産方法
7-ヒドロキシ-3-メチルインドリン-2-オンの工業生産では、多くの場合、大規模な有機合成技術が採用されます。これらの方法は、通常、高収率と純度を確保するために、容易に入手可能な出発物質と触媒を使用します。反応条件は、副生成物を最小限に抑え、プロセス効率を最大限に高めるように最適化されています。
化学反応の分析
反応の種類
7-ヒドロキシ-3-メチルインドリン-2-オンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: この化合物は、使用される還元剤に応じて、さまざまな誘導体を形成するために還元できます。
置換: メチル基とヒドロキシ基は、適切な条件下で他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: ハロゲンやアルキル化剤などのさまざまな試薬を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化によりケトンが生成され、還元によりアルコールまたはアミンが生成されます。
4. 科学研究への応用
7-ヒドロキシ-3-メチルインドリン-2-オンは、科学研究で幅広い用途があります。
科学的研究の応用
7-Hydroxy-3-methylindolin-2-one has a wide range of applications in scientific research:
作用機序
7-ヒドロキシ-3-メチルインドリン-2-オンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。ヒドロキシ基とメチル基は、特定の酵素や受容体への結合において重要な役割を果たします。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。 たとえば、癌細胞増殖に関与する特定の酵素を阻害することが示されています .
類似化合物との比較
類似化合物
インドール-3-酢酸: 構造的特徴は類似していますが、生物学的な活性が異なる植物ホルモン.
イサチン: 化学的性質と用途が異なる別のインドール誘導体.
3-ヒドロキシインドリン-2-オン: 化学反応性は類似していますが、生物学的な効果が異なる密接に関連する化合物.
独自性
7-ヒドロキシ-3-メチルインドリン-2-オンは、ヒドロキシ基とメチル基の特定の位置により、独特の化学的および生物学的な特性を付与するため、ユニークです。この独自性により、さまざまな研究および産業用途に貴重な化合物となっています。
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
7-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(11)8(6)10-9(5)12/h2-5,11H,1H3,(H,10,12) |
InChIキー |
PBNFYDJXGAGJDS-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(=CC=C2)O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Oxospiro[2.4]heptane-1-carboxylic acid](/img/structure/B11918046.png)
![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)


![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)

![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)

